2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazine derivatives have been explored for their potential in synthesizing new chemical entities with therapeutic applications. For instance, novel synthetic pathways have been developed for pyrazolopyridines and pyrazolines, offering insights into the structural versatility and reactivity of pyrazine-based compounds (Collins Michael Raymond et al., 2010; A. Amr et al., 2008).
Potential Therapeutic Applications
- Research on pyrazine and piperidine derivatives reveals their potential in addressing a variety of health conditions. For example, compounds related to the query have shown promise in genotoxicity studies, which could be relevant in designing drugs with reduced adverse effects (A. Kalgutkar et al., 2007). Other studies have investigated the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, highlighting the therapeutic versatility of pyrazine compounds (A. Amr et al., 2008).
Chemical Behavior and Interaction
- The chemical behavior and interactions of pyrazine derivatives have been a subject of study, particularly in terms of their potential for bioactivation and interaction with DNA. One study demonstrated that certain pyrazine compounds could be bioactivated to reactive intermediates, emphasizing the importance of understanding their metabolic pathways in drug design and safety evaluation (A. Kalgutkar et al., 2007).
Mechanism of Action
- Piperidine derivatives, like our compound, often interact with receptors or enzymes involved in various biological processes. These may include neurotransmitter receptors, ion channels, or enzymes related to metabolism or signaling pathways .
Target of Action
Pharmacokinetics (ADME)
- The compound’s ethoxymethyl group suggests good oral absorption due to its lipophilicity. It likely distributes throughout tissues, including the central nervous system (CNS), given its piperidine structure. Hepatic metabolism may occur, possibly involving cytochrome P450 enzymes. Elimination likely occurs via urine or feces. The compound’s stability and solubility influence bioavailability .
Properties
IUPAC Name |
2-chloro-3-[3-(ethoxymethyl)piperidin-1-yl]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-17-9-10-4-3-7-16(8-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNLWCABSOUQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.